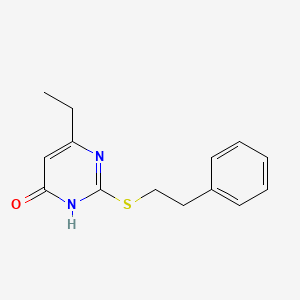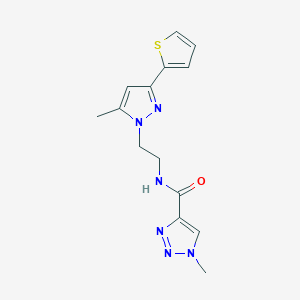![molecular formula C17H14F3NO3S3 B2829319 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido CAS No. 2097901-06-7](/img/structure/B2829319.png)
2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoro-methyl groups . They are often used in the synthesis of various pharmaceutically active molecules and agricultural products .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds can involve several steps. For example, ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be complex, depending on the specific compound. For example, the molecular formula for 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone is C9H4F6O .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can undergo various chemical reactions. For instance, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime can react with a proton to form C9H8F3NO .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenyl compounds can vary. For example, ethyl trifluoroacetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The development of novel synthetic methodologies for creating compounds with complex structures, such as those containing trifluoromethyl groups and thiophene rings, is a significant area of research. For example, Alonso et al. (2005) reported on the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, demonstrating an efficient pathway for synthesizing 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This research highlights the potential for creating derivatives with specific functionalities for various applications (Alonso, Fuensanta, Nájera, & Varea, 2005).
Electronic and Optical Materials
The synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups by Facchetti et al. (2004) represents a significant advancement in the field of n-type semiconductors for organic electronics. These materials exhibit carrier mobilities that make them suitable for applications in organic field-effect transistors and transistor nonvolatile memory elements, demonstrating the potential of sulfonamide and thiophene-based compounds in electronics (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).
Fuel Cell Technologies
Research into sulfonated poly(arylene ether sulfone)s containing hydrophobic components of different sizes by Bae, Miyatake, and Watanabe (2009) explores the impact of these components on the properties of materials suitable for fuel cell applications. Their work indicates that incorporating specific hydrophobic groups can significantly enhance proton conductivities and water uptake, crucial factors for efficient fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Sensing and Detection
A novel sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor designed by Aboubakr et al. (2013) for the specific detection of anions, particularly fluoride, showcases the application of thiophene and sulfonamide moieties in creating sensitive and reversible sensors. This research opens up new possibilities for developing highly selective and efficient sensors for environmental and health monitoring (Aboubakr, Brisset, Siri, & Raimundo, 2013).
Advanced Materials and Chemical Reactions
The development of new materials and understanding their reactions is critical for various applications. For instance, the study by Ohkura et al. (2022) on the desulfonylative homocoupling of benzylic sulfone derivatives highlights innovative approaches to synthesizing multiply-arylated ethanes, showcasing the versatility of sulfonamide derivatives in organic synthesis and potential applications in medicinal chemistry (Ohkura, Ohtsuka, Yim, Nambo, & Crudden, 2022).
Wirkmechanismus
The mechanism of action of trifluoromethylphenyl compounds can vary widely depending on their specific structure and the context in which they are used. For example, the trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S3/c18-17(19,20)11-3-1-4-12(9-11)27(23,24)21-10-13(22)14-6-7-16(26-14)15-5-2-8-25-15/h1-9,13,21-22H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUGMFSLUQGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)


![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2829242.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2829243.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide](/img/structure/B2829244.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenylbenzamide](/img/structure/B2829247.png)
![N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B2829249.png)

![3-methyl-8-(9H-xanthene-9-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2829253.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2829254.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)